molecular formula C9H7Cl4NO2 B3372156 2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 875163-93-2

2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one

Cat. No. B3372156
CAS RN: 875163-93-2
M. Wt: 303 g/mol
InChI Key: XVSQHCMJCFAFSI-UHFFFAOYSA-N
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Description

The compound “2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one” has a CAS Number of 875163-93-2 . It has a molecular weight of 302.97 and its molecular formula is C9H7Cl4NO2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl4NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.97 . It is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of pyrrole derivatives, including methods for creating a wide array of pyrrole systems from commercially available materials, emphasizes the versatility of these compounds in chemical synthesis. Dawadi and Lugtenburg (2011) detailed efficient synthesis routes for ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, showcasing the potential to access libraries of important pyrrole systems, which could include structures similar to the compound of interest (Dawadi & Lugtenburg, 2011).

Crystal Structure Analysis

Domagała et al. (2022) explored the crystal and molecular structure of carbonyl 2-substituted pyrroles, including 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, revealing insights into hydrogen bonding and molecular interactions within these compounds. Such analysis could potentially apply to understanding the structural nuances of the compound , shedding light on its physical and chemical behaviors (Domagała et al., 2022).

Electrooptic Applications

The synthesis and characterization of pyrrole-pyridine-based chromophores by Facchetti et al. (2006) illustrate the compound's utility in creating electrooptic films. This research highlights the influence of pyrrole derivatives on thin-film microstructure and nonlinear optical response, indicating potential applications for the target compound in electrooptic devices and materials science (Facchetti et al., 2006).

Molecular Docking and Insecticidal Evaluation

Halim et al. (2020) conducted molecular docking and insecticidal evaluation of pyrazole-based tetrahydropyrimidine derivatives, which, though structurally distinct, underscore the broader potential for pyrrole derivatives in agrochemical applications. Such studies suggest avenues for the utilization of the compound of interest in fields beyond basic chemical research (Halim et al., 2020).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methylpyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl4NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSQHCMJCFAFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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